molecular formula C18H21N3O4S B2376223 1-(2,6-Dimethylphenyl)-4-(2-nitrophenyl)sulfonylpiperazine CAS No. 2361815-09-8

1-(2,6-Dimethylphenyl)-4-(2-nitrophenyl)sulfonylpiperazine

Cat. No. B2376223
CAS RN: 2361815-09-8
M. Wt: 375.44
InChI Key: VNBMZFQPXCBLNR-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-4-(2-nitrophenyl)sulfonylpiperazine, also known as DNPS, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. DNPS is a piperazine derivative that contains both a nitrophenyl and a sulfonamide group, making it a unique and versatile compound. In

Scientific Research Applications

Structural Analysis and Properties

  • In a study on diphenyl sulfones, including 2,6-dimethylphenyl 4-nitrophenyl sulfone, the sulfur atoms exhibit distorted tetrahedral bonding geometry. The phenyl rings in these compounds are nearly perpendicular to each other, indicating unique structural properties (Jeyakanthan et al., 1998).

Synthesis and Receptor Antagonists

  • A new synthesis method was developed for sulfonamides, involving p-nitrophenoxide as a leaving group. This method yielded sulfonamides with significant potency at A(2B) receptors, indicating the potential for developing receptor antagonists (Yan et al., 2006).

Electrophilic Substitution Studies

  • Studies on bromination, nitration, and sulfonation reactions in acylphenylpyrazolidine series showed that 1-(p-bromophenyl)-2-acylpyrazolidines form in good yields. These findings contribute to understanding electrophilic substitution reactions in related compounds (Golubeva et al., 1978).

Calcium Channel Antagonists

  • The crystal structures of calcium channel antagonists, including 2,6-dimethyl-3,5-dicarbomethoxy-4-(2-nitrophenyl)-1,4-dihydropyridine, were determined. These compounds showed varying degrees of biological activity, relevant in developing new calcium channel antagonists (Triggle et al., 1980).

Carbonic Anhydrase Inhibitors

  • Phenol derivatives, including 2,6-Dimethylphenol, were investigated for their inhibitory effects on human carbonic anhydrase isozymes. Some derivatives showed effective inhibitory effects, suggesting potential applications in enzyme inhibitor development (Şentürk et al., 2009).

Preparation of Aryl Sulfides and Sulfones

  • Aryl 1-(2,6-dimethylphenyl)-2-phenyl-4-trifluoromethyl-5-imidazolyl sulfides and sulfones were prepared, contributing to the synthesis of new chemical compounds with potential biological activities (Egolf & Bilder, 1994).

Isomerism in Complexes

  • Research on diarylbis(dimethyl sulfoxide)platinum(II) complexes, including those with 2,6-dimethylphenyl, provided insights into cis or trans configurations in these complexes. This is important for understanding isomerism in coordination chemistry (Klein et al., 2005).

Antioxidant and Cytotoxic Agents

  • Chrysin-based sulfonylpiperazines were synthesized and investigated for their antioxidant and cytotoxic efficacies, highlighting the potential for developing new anticancer agents (Patel et al., 2019).

properties

IUPAC Name

1-(2,6-dimethylphenyl)-4-(2-nitrophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-14-6-5-7-15(2)18(14)19-10-12-20(13-11-19)26(24,25)17-9-4-3-8-16(17)21(22)23/h3-9H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBMZFQPXCBLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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